Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate

Catalog No.
S14447839
CAS No.
M.F
C12H21NO4
M. Wt
243.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cycl...

Product Name

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate

IUPAC Name

methyl 2-cyclopropyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13(4)9(8-6-7-8)10(14)16-5/h8-9H,6-7H2,1-5H3

InChI Key

FATUIGBPEDBQNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(C1CC1)C(=O)OC

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate, with the chemical formula C₁₂H₂₁NO₄ and CAS number 2891597-24-1, is a synthetic organic compound characterized by its unique structural features. The compound contains a tert-butoxycarbonyl group, which is commonly used in peptide synthesis to protect amino groups. The cyclopropyl moiety contributes to its distinctive properties, making it of interest in various chemical and biological applications. This compound has a molecular weight of approximately 243.3 g/mol and is typically available in high purity for research purposes .

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for the formation of free amino groups that can participate in further reactions.
  • Nucleophilic Substitution: The ester functional group can be hydrolyzed or subjected to nucleophilic attack, leading to the formation of various derivatives.
  • Cyclization Reactions: The cyclopropyl group can facilitate unique cyclization pathways due to its strained structure, potentially leading to the formation of more complex cyclic compounds .

The synthesis of methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate typically involves several key steps:

  • Formation of the Tert-Butoxycarbonyl Derivative: This is achieved by reacting an amine with tert-butoxycarbonyl anhydride.
  • Cyclopropanation: A cyclopropyl moiety can be introduced through methods such as the Simmons-Smith reaction or via carbene insertion techniques.
  • Esterification: The final step involves esterification of the resulting acid with methanol to yield the acetate form of the compound.

These synthetic routes allow for the production of high-purity methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate suitable for research and application .

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate has several notable applications:

  • Pharmaceutical Development: Due to its structural characteristics, it can serve as a precursor or intermediate in the synthesis of bioactive molecules.
  • Chemical Research: Its unique reactivity profile makes it useful in studies focused on reaction mechanisms and synthetic methodologies.
  • Peptide Synthesis: The tert-butoxycarbonyl protecting group is widely used in peptide chemistry, allowing for selective deprotection during synthesis .

Interaction studies involving methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate are crucial for understanding its potential biological effects. Preliminary research suggests that compounds with similar structures may interact with various proteins and enzymes, influencing pathways such as metabolic processes or signal transduction. Further studies are required to elucidate specific interactions and their implications for drug design and therapeutic applications .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-amino-2-cyclopropylacetateContains an amino group instead of a tert-butoxycarbonyl groupLacks protection for amino functionality
Methyl 2-(benzyloxycarbonyl)-2-cyclopropylacetateUtilizes a benzyloxycarbonyl protecting groupDifferent reactivity due to aromatic substitution
Methyl (S)-2-(tert-butoxycarbonyl)-3-methylbutanoateContains a different side chainVariation in steric hindrance affecting reactivity

Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate stands out due to its combination of a cyclopropane ring and a tert-butoxycarbonyl protecting group, which provides unique reactivity and potential applications in medicinal chemistry .

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

243.14705815 g/mol

Monoisotopic Mass

243.14705815 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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